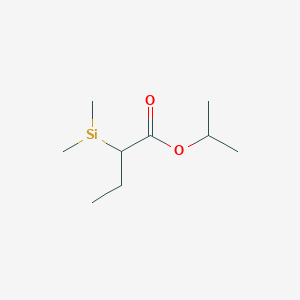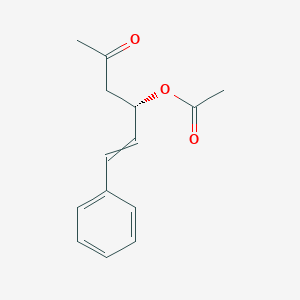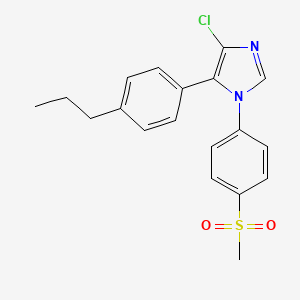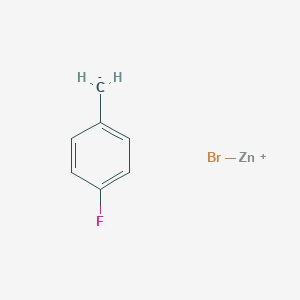![molecular formula C33H27N3 B12582297 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine CAS No. 485322-34-7](/img/structure/B12582297.png)
9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbazole core, which is a tricyclic aromatic system, substituted with ethyl, diphenyl, and pyridinyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
準備方法
The synthesis of 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the carbazole core, followed by the introduction of the ethyl, diphenyl, and pyridinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, aryl halides, and pyridine derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
化学反応の分析
9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
科学的研究の応用
9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices.
作用機序
The mechanism of action of 9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on the compound’s binding affinity, specificity, and downstream effects are essential to understand its mechanism of action fully.
類似化合物との比較
9-Ethyl-N,N-diphenyl-6-[2-(pyridin-4-YL)ethenyl]-9H-carbazol-3-amine can be compared with other similar compounds, such as:
9-Ethylcarbazole: A simpler analog with only an ethyl group attached to the carbazole core. It lacks the diphenyl and pyridinyl substituents, resulting in different chemical and physical properties.
N,N-Diphenylcarbazole: This compound features diphenyl groups attached to the carbazole core but lacks the ethyl and pyridinyl substituents. Its properties and applications differ from those of the target compound.
Pyridinylcarbazole: A compound with a pyridinyl group attached to the carbazole core. It shares some similarities with the target compound but lacks the ethyl and diphenyl groups.
特性
CAS番号 |
485322-34-7 |
|---|---|
分子式 |
C33H27N3 |
分子量 |
465.6 g/mol |
IUPAC名 |
9-ethyl-N,N-diphenyl-6-(2-pyridin-4-ylethenyl)carbazol-3-amine |
InChI |
InChI=1S/C33H27N3/c1-2-35-32-17-15-26(14-13-25-19-21-34-22-20-25)23-30(32)31-24-29(16-18-33(31)35)36(27-9-5-3-6-10-27)28-11-7-4-8-12-28/h3-24H,2H2,1H3 |
InChIキー |
BBWCJCRDGLDRPL-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=NC=C3)C4=C1C=CC(=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Dodecyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12582224.png)

![Acetamide,2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12582237.png)
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one](/img/structure/B12582248.png)



![Benzaldehyde, 4-[2-[5-(hydroxymethyl)-2-pyridinyl]ethoxy]-](/img/structure/B12582274.png)


![2-[(3-Cyano-7-methyl-2-quinolinyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12582293.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-fluoro-6-hydroxybenzamide](/img/structure/B12582294.png)
![Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12582298.png)

